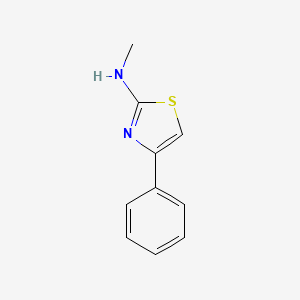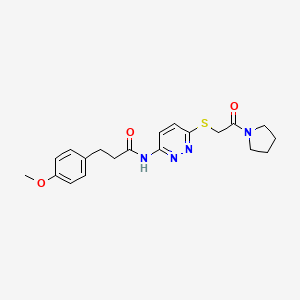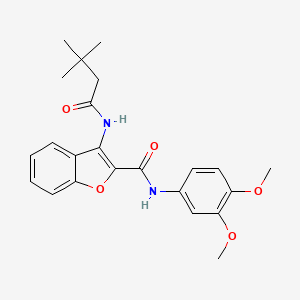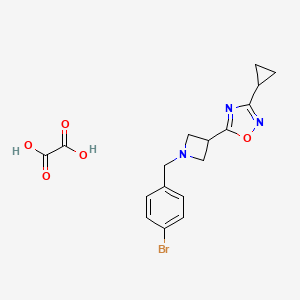
N-methyl-4-phenyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-methyl-4-phenyl-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . This compound is an orange-red solid .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of interest in many studies . The synthesis process often involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives are usually characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H10N2S . Its molecular weight is 190.269 . The compound’s structure is confirmed by single-crystal X-ray diffraction studies .Physical And Chemical Properties Analysis
“this compound” is an orange-red solid . Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学的研究の応用
Antileishmanial Applications
N-methyl-4-phenyl-1,3-thiazol-2-amine and its derivatives, particularly 4-phenyl-1,3-thiazol-2-amines, have shown promising applications in the field of antileishmanial therapy. In a study focused on the development of new antileishmanial agents, these compounds were evaluated for their activity against promastigote forms of Leishmania amazonensis. The methodology involved synthesizing the compounds using Hantzsch and Weber methods, verifying their purity through Gas Chromatography-Mass Spectrometry, and assessing their antileishmanial and cytotoxic activities using PrestoBlue® and MTT viability assays, respectively. Four out of eight tested compounds exhibited significant anti-promastigote activity, with good selectivity indexes, especially when considering Vero cells. The most promising compound, referred to as compound 6, displayed an IC50 of 20.78 μM against promastigotes and a selectivity index (SI) of 5.69. Additional compounds, compounds 3 and 4, also showed notable biological activity, with IC50 values of 46.63 μM and 53.12 μM, respectively, and selectivity indexes of 26.11 and 4.80. A molecular modeling target fishing study suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds, indicating a direction for further enhancement of activity and reduction of potential toxic side effects
.
Molecular Characterization and Synthesis
The structural characterization of these compounds involved techniques like ^{1}H-/^{13}C-Nuclear Magnetic Resonance (NMR), Infrared spectra (IR), and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies were instrumental in confirming the purity and structural integrity of the analogues, with purities ranging from 98 to 100%. The molecular ion values (m/z) and fragmentation patterns corresponded with the expected molecular structures. Compound 1, for instance, was obtained as a pale yellow powder. Such detailed molecular characterization lays a solid foundation for the precise understanding of the compounds' interactions and biological activities.
Computational Studies and Docking
In-depth structure-activity relationship studies were conducted to further understand the interaction between these compounds and potential biological targets. Parameters like the partition coefficient, molar refractivity, electronic parameters (e.g., punctual Mulliken charges and dipole moment values), and electrostatic potential charges were computed using various software and computational methods. These studies provided insight into the molecules' behavior and potential efficacy as antileishmanial agents. Moreover, target fishing studies utilized the 3D-optimized structure of the 4-phenyl-1,3-thiazol-2-amines, pointing towards potential macromolecular targets and aiding in the understanding of the compounds' biological behavior. Docking studies, particularly with compound 6, were performed to simulate and analyze the interaction between the compounds and the target proteins, establishing a comprehensive understanding of the potential mechanisms of action.
Safety and Hazards
特性
IUPAC Name |
N-methyl-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-11-10-12-9(7-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHATFGERAPTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6142-11-6 |
Source


|
| Record name | N-methyl-4-phenylthiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2789147.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2789152.png)
![4-Fluoro-3-[(propan-2-yloxy)methyl]benzoic acid](/img/structure/B2789154.png)

![N-benzyl-N-(4-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2789158.png)

![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2789162.png)
![6-(4-chlorophenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2789164.png)


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea](/img/structure/B2789167.png)
![4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
